Isobutyl nitrite

Catalog No.
S560712
CAS No.
542-56-3
M.F
C4H9NO2
(CH3)2CHCH2NO2
C4H9NO2
M. Wt
103.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl nitrite

CAS Number

542-56-3

Product Name

Isobutyl nitrite

IUPAC Name

2-methylpropyl nitrite

Molecular Formula

C4H9NO2
(CH3)2CHCH2NO2
C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-4(2)3-7-5-6/h4H,3H2,1-2H3

InChI Key

APNSGVMLAYLYCT-UHFFFAOYSA-N

SMILES

CC(C)CON=O

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
SLIGHTLY SOLUBLE AND GRADUALLY DECOMPOSED BY WATER; MISCIBLE WITH ALCOHOL
Solubility in water: very poo

Synonyms

isobutyl nitrite

Canonical SMILES

CC(C)CON=O

Potential Mutagenicity and Genotoxicity:

A few studies have explored the potential of isobutyl nitrite to cause genetic mutations and damage to genetic material (DNA). In vitro (laboratory) tests using rodent cells have shown positive results for mutations, sister chromatid exchanges, and chromosomal aberrations "] . The Ames test, a common method for detecting mutagenic potential, yielded positive results in strains sensitive to base substitutions but negative in strains sensitive to frameshift mutations "] . However, more research is needed to confirm these findings and understand the potential implications for human health.

Investigation into Neurotoxicity:

Some studies have explored the neurotoxic effects of isobutyl nitrite, given its use as a recreational drug ("poppers"). One study investigated the neurotoxicity of isobutyl nitrite, along with other alkyl nitrites, on learning, memory, and motor coordination in rats. The results suggested potential neurotoxic effects, but more research is needed to fully understand the impact on the central nervous system PubMed Central, "[Neurotoxicity induced by alkyl nitrites: Impairment in learning/memory and motor coordination: "] .

Isobutyl nitrite is an organic compound classified as an alkyl nitrite, with the chemical formula C₄H₉NO₂. It is a clear, colorless to pale yellow liquid that has a distinctive fruity odor. Isobutyl nitrite is known for its volatile nature and is highly flammable, making it a substance of interest in both medicinal and recreational contexts. As an alkyl nitrite, it is an ester of nitrous acid, formed by the reaction of isobutanol with nitrous acid or sodium nitrite in acidic conditions .

Not Applicable

Isobutyl nitrite is not used in any biological processes and a mechanism of action within the body is not relevant for scientific research.

Isobutyl nitrite is a hazardous compound with several safety concerns:

  • Toxicity: Inhalation of isobutyl nitrite can cause methemoglobinemia, a condition where red blood cells lose their oxygen-carrying capacity []. Severe cases can be fatal [].
  • Flammability: Isobutyl nitrite is highly flammable and its vapors can form explosive mixtures with air [].
  • Reactivity: It can react violently with oxidizing agents [].
, primarily hydrolysis and homolytic cleavage. Hydrolytic cleavage results in the formation of nitrite and isobutyl alcohol, while homolytic cleavage generates nitric oxide and isobutoxyl radicals . The kinetics of these reactions can be rapid; for instance, hydrolysis occurs swiftly in aqueous solutions .

In addition to hydrolysis, isobutyl nitrite can participate in nitrosation reactions where it acts as a weak nitrosating agent. This involves the conversion of amines to nitrosamines under specific conditions . Furthermore, it has been noted that the compound can undergo spontaneous decomposition under light, producing nitric oxide .

Isobutyl nitrite can be synthesized through several methods:

  • Reaction with Nitrous Acid: Isobutanol reacts with nitrous acid directly.
  • Sodium Nitrite and Acid: The compound can also be produced by mixing sodium nitrite with concentrated sulfuric acid and isobutanol .
  • Decomposition: Isobutyl nitrite may decompose into its constituents under certain conditions (e.g., heat or light), further complicating its handling and storage .

These synthesis methods highlight the compound's accessibility for both industrial and laboratory applications.

Isobutyl nitrite has several applications:

  • Medical Use: Historically used for treating angina due to its vasodilatory effects.
  • Recreational Use: Commonly inhaled for euphoric effects; popular in certain subcultures.
  • Chemical Reagent: Employed in organic synthesis as a nitrosating agent for various organic reactions .

Despite its applications, safety precautions are essential due to its flammability and potential health risks.

Interaction studies involving isobutyl nitrite have focused on its pharmacokinetics and metabolic pathways. Research indicates that upon inhalation or intravenous administration, it rapidly converts to isobutyl alcohol with a half-life of approximately 1.3 minutes. This rapid metabolism suggests significant systemic clearance rates . Furthermore, studies have demonstrated that the compound's mutagenicity varies depending on the presence of metabolic activation systems during testing .

Isobutyl nitrite belongs to a larger class of alkyl nitrites which includes several related compounds. Below are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Characteristics
Amyl NitriteC₅H₁₁NO₂Historically used in medicine; known for stronger effects than isobutyl nitrite.
Propyl NitriteC₃H₇NO₂Less common; similar applications but lower potency.
Butyl NitriteC₄H₉NO₂Similar structure; often used interchangeably but varies slightly in effects.
Ethyl NitriteC₂H₅NO₂Lower boiling point; gaseous at room temperature.

The uniqueness of isobutyl nitrite lies in its balance between recreational use and medicinal properties, alongside specific metabolic pathways that differentiate it from other alkyl nitrites.

Physical Description

Isobutyl nitrite is a clear colorless to pale yellow liquid. Boiling point 154.4°F (68°C).
COLOURLESS LIQUID.
Clear colorless to pale yellow liquid.

Color/Form

COLORLESS LIQUID

XLogP3

1.4

Boiling Point

153 °F at 760 mm Hg (NTP, 1992)
67.0 °C
67 °C
154.4°F

Flash Point

-10 °F (NTP, 1992)
-21 °C
-10°F

Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 3.56
>1

Density

0.87 at 72 °F (NTP, 1992)
0.870 AT 22 °C/4 °C
Relative density (water = 1): 0.87
0.87 at 72°F

UNII

GW9WAB6QOM

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity]

Vapor Pressure

10 mm Hg at 68 °F ; 17.80 mm Hg at 86° F (NTP, 1992)
Vapor pressure, kPa at 20 °C: 1.3
10 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

542-56-3

Associated Chemicals

Sec-butyl nitrite;924-43-6
Tert-butyl nitrite;540-80-7

Wikipedia

Isobutyl nitrite

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree

Methods of Manufacturing

FROM ISOBUTYL ALCOHOL, SODIUM NITRITE, AND DILUTE SULFURIC ACID.

General Manufacturing Information

Nitrous acid, 2-methylpropyl ester: ACTIVE

Analytic Laboratory Methods

COMMERCIALLY AVAILABLE ISOBUTYL NITRITE WAS DETERMINED TO BE 63% PURE BY GAS-LIQUID CHROMATOGRAPHIC ANALYSIS.

Interactions

PRETREATMENT WITH A SINGLE DOSE OF METHYLENE BLUE PREVENTS THE METHEMOGLOBIN FORMATION AND PROTECTS AGAINST THE LETHALITY OF THE BUTYL NITRITES IN MICE.

Dates

Modify: 2023-08-15

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